Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate
Brand Name: Vulcanchem
CAS No.: 112811-67-3
VCID: VC3854747
InChI: InChI=1S/C15H15F3O6/c1-4-23-14(20)9(15(21)24-5-2)12(19)7-6-8(16)11(18)13(22-3)10(7)17/h6,9H,4-5H2,1-3H3
SMILES: CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)OC)F)F)C(=O)OCC
Molecular Formula: C15H15F3O6
Molecular Weight: 348.27 g/mol

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate

CAS No.: 112811-67-3

Cat. No.: VC3854747

Molecular Formula: C15H15F3O6

Molecular Weight: 348.27 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate - 112811-67-3

Specification

CAS No. 112811-67-3
Molecular Formula C15H15F3O6
Molecular Weight 348.27 g/mol
IUPAC Name diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)propanedioate
Standard InChI InChI=1S/C15H15F3O6/c1-4-23-14(20)9(15(21)24-5-2)12(19)7-6-8(16)11(18)13(22-3)10(7)17/h6,9H,4-5H2,1-3H3
Standard InChI Key TVILLDNFYNNKTK-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)OC)F)F)C(=O)OCC
Canonical SMILES CCOC(=O)C(C(=O)C1=CC(=C(C(=C1F)OC)F)F)C(=O)OCC

Introduction

Chemical Structure and Physicochemical Properties

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate has the molecular formula C₁₅H₁₅F₃O₆ and a molecular weight of 348.27 g/mol. The IUPAC name, diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)propanedioate, reflects its malonate backbone esterified with ethyl groups and substituted with a 2,4,5-trifluoro-3-methoxybenzoyl moiety. Key physicochemical properties include:

PropertyValue
Density1.34 g/cm³ (estimated)
Boiling Point420°C (estimated)
LogP (Partition Coefficient)2.78 (indicating moderate lipophilicity)
SolubilitySoluble in organic solvents (e.g., DMF, THF), insoluble in water

The trifluoromethoxy group (-OCF₃) at the 3-position of the benzoyl ring enhances electron-withdrawing effects, stabilizing the compound against metabolic degradation. Nuclear Magnetic Resonance (¹H NMR) data reveals characteristic peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.9–4.3 ppm (methoxy and ethyl CH₂), and δ 6.8–7.1 ppm (aromatic protons) .

Synthesis and Industrial Production

Precursor Synthesis: 2,4,5-Trifluoro-3-Methoxybenzoyl Chloride

The industrial synthesis begins with the preparation of 2,4,5-trifluoro-3-methoxybenzoyl chloride (CAS: N/A), as detailed in CN103450013A :

  • N-Methyl Tetrachlorophthalimide Formation: Tetrachlorophthalic anhydride reacts with methylamine under acidic conditions.

  • Fluorination: Treatment with alkali metal fluoride replaces chlorine atoms with fluorine.

  • Hydrolysis and Decarboxylation: Basic hydrolysis yields 2,4,5-trifluoro-3-hydroxybenzoic acid, followed by decarboxylation.

  • Methylation: Dimethyl sulfate introduces the methoxy group, forming 2,4,5-trifluoro-3-methoxybenzoic acid.

  • Chlorination: Thionyl chloride and DMF catalyze conversion to the benzoyl chloride .

Malonate Esterification

The benzoyl chloride intermediate reacts with diethyl malonate’s enolate, generated using bases like cesium carbonate or LiHMDS . A representative procedure involves:

  • Conditions: Pd(II) acetate catalyst, DMF solvent, 80°C for 24 hours.

  • Yield: 85% (optimized via continuous flow reactors) .

Applications in Pharmaceutical Synthesis

Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate serves as a keystone in synthesizing fluorinated pharmaceuticals:

Antibacterial Agents

The compound is a precursor to fluoroquinolone antibiotics, where the trifluoromethoxy group enhances bacterial DNA gyrase inhibition. For example, it contributes to the side chain of advanced analogs with improved potency against Gram-positive pathogens .

Kinase Inhibitors

In cancer research, its benzoyl moiety integrates into ATP-binding pockets of kinases, as seen in BRAF V600E inhibitors for melanoma. The fluorine atoms facilitate hydrophobic interactions with target residues, increasing binding affinity by ~30% compared to non-fluorinated derivatives.

Comparative Analysis with Analogous Malonates

CompoundLogPMetabolic Stability (t₁/₂, hrs)Key Applications
Diethyl 2-(4-chlorophenyl)malonate2.455.2Polymer additives
Diethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)malonate2.7812.7Pharmaceuticals

The trifluoromethoxy group in the target compound confers 2.5-fold higher metabolic stability than chlorinated analogs, critical for oral drug bioavailability .

Mechanistic Insights and Research Findings

Enzymatic Interactions

The compound inhibits cytochrome P450 3A4 (CYP3A4) via coordination of the benzoyl carbonyl to the heme iron, with a Kᵢ of 1.2 μM. This property is exploited in prodrug design to modulate drug metabolism.

Solid-State Stability

X-ray crystallography reveals a planar benzoyl-malonate conformation stabilized by intramolecular H-bonding (O···F distance: 2.8 Å). This rigidity contributes to its shelf life of >2 years under ambient conditions.

Future Directions

  • Green Synthesis: Catalytic asymmetric methods using organocatalysts to access enantiopure derivatives.

  • Antiviral Applications: Exploration as a protease inhibitor scaffold for RNA viruses (e.g., SARS-CoV-2).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator